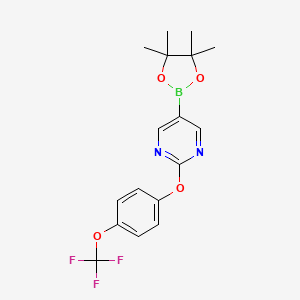

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine

CAS No.:

Cat. No.: VC13626708

Molecular Formula: C17H18BF3N2O4

Molecular Weight: 382.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18BF3N2O4 |

|---|---|

| Molecular Weight | 382.1 g/mol |

| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethoxy)phenoxy]pyrimidine |

| Standard InChI | InChI=1S/C17H18BF3N2O4/c1-15(2)16(3,4)27-18(26-15)11-9-22-14(23-10-11)24-12-5-7-13(8-6-12)25-17(19,20)21/h5-10H,1-4H3 |

| Standard InChI Key | WTSYDTMPTKJRHE-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=C(C=C3)OC(F)(F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=C(C=C3)OC(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound has the molecular formula C₁₇H₁₈BF₃N₂O₄ and a molecular weight of 382.14 g/mol . Its IUPAC name, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethoxy)phenoxy]pyrimidine, reflects its two key functional groups:

-

A pinacol boronate ester at the 5-position of the pyrimidine ring, which enhances stability and reactivity in Suzuki-Miyaura couplings .

-

A 4-(trifluoromethoxy)phenoxy group at the 2-position, introducing electron-withdrawing properties and potential bioactivity .

Table 1: Key Molecular Descriptors

Structural Analysis

The pyrimidine ring adopts a planar configuration, with the boronate ester and trifluoromethoxy groups occupying orthogonal positions relative to the ring plane. The trifluoromethoxy group (-OCF₃) contributes to:

-

Electron-withdrawing effects, polarizing the pyrimidine ring for nucleophilic substitution .

-

Lipophilicity, enhancing membrane permeability in bioactive analogs .

The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) facilitates:

Synthesis and Reactivity

Table 2: Hypothetical Synthesis Steps

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Halogenation | NBS, CCl₄, 80°C |

| 2 | Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane |

| 3 | Phenoxy Substitution | 4-(Trifluoromethoxy)phenol, K₂CO₃, DMF |

Reactivity Profile

-

Suzuki-Miyaura Coupling: The boronate ester reacts with aryl halides (e.g., Ar–X) in the presence of Pd catalysts to form biaryl pyrimidines .

-

Hydrolysis: Under acidic conditions, the boronate ester converts to a boronic acid, though this is less stable .

-

Electrophilic Aromatic Substitution: The electron-deficient pyrimidine ring undergoes nitration or sulfonation at the 4-position .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in kinase inhibitors and antiviral agents. For example:

-

Trifluoromethoxy groups are prevalent in FDA-approved drugs (e.g., Efavirenz) due to their metabolic stability .

-

Boronate esters serve as transient protecting groups in prodrug design .

Material Science

Pyrimidine-boronate hybrids are explored in:

-

Liquid crystals: The planar pyrimidine core and flexible boronate side chains enable mesophase formation .

-

MOFs (Metal-Organic Frameworks): Boronate esters act as linkers for porous materials .

Comparative Analysis with Analogous Compounds

Table 3: Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume